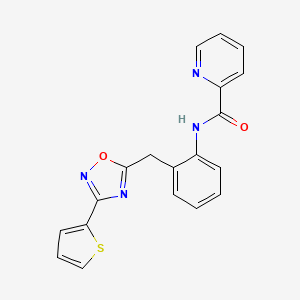

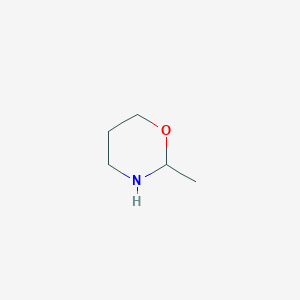

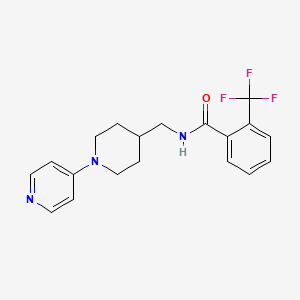

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a compound that can be inferred to have potential biological activity based on its structural similarity to other picolinamide derivatives. These derivatives are known to be intermediates in the synthesis of biologically active compounds, particularly in the context of cancer treatment. The presence of a picolinamide moiety suggests that this compound could be involved in molecular targeted therapy, which is a promising approach due to its specificity and reduced toxicity compared to traditional chemotherapy .

Synthesis Analysis

The synthesis of related picolinamide derivatives typically involves multiple steps starting from picolinic acid. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, a compound with a similar picolinamide core, was achieved through a three-step process with an overall yield of 80%. This process included a nucleophilic substitution reaction, which is a common strategy for constructing such compounds. The optimized synthetic route aimed to address issues such as lengthy synthesis, low yield, and environmental harm, making it more suitable for industrial production . Although the exact synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of picolinamide derivatives has been studied using various techniques, including X-ray diffraction. For example, mixed-ligand copper(II) complexes of N-(2-picolyl)picolinamide were found to have square pyramidal geometries with the picolinamide and other ligands forming the basal plane and a water molecule at the apical position. The electronic properties of these complexes were also characterized, indicating that the central amido group of the picolinamide ligand is a strong π-donor . This information provides insight into the bonding properties and electronic configuration of picolinamide derivatives, which could be relevant to the compound .

Chemical Reactions Analysis

Picolinamide derivatives can undergo various chemical reactions. For instance, the pyrolysis of 2-(N-substituted carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole derivatives, which share structural features with the compound of interest, results in a range of products including carbon dioxide, hydrogen sulfide, and benzonitrile. A free radical mechanism was suggested for these reactions . This indicates that the compound may also be reactive under certain conditions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of picolinamide derivatives are important for their application in biological systems and would need to be characterized for this compound as well. The electronic and vibrational spectroscopic data from similar compounds provide a foundation for understanding the behavior of picolinamide derivatives in different environments .

科学的研究の応用

Anticancer Activity : Compounds containing 1,3,4-oxadiazole structures have been evaluated for their anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial Properties : Similar oxadiazole derivatives have been found to possess antimicrobial and hemolytic activity. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed variable antimicrobial activities against selected microbial species, with certain compounds being particularly potent (Gul et al., 2017).

Optoelectronic Properties : The optoelectronic properties of 1,3,4-oxadiazole-based compounds have been explored in the context of light-emitting devices. For example, an iridium complex containing a 1,3,4-oxadiazole-based picolinic acid derivative was studied for its use in polymer light-emitting devices, showing promising luminance efficiency and brightness (Xiao et al., 2009).

Neurological Applications : Certain 1,2,4-oxadiazole derivatives have been identified for their potential in treating neurological disorders. For instance, a group of 1,2,4-oxadiazole derivatives showed modulatory activity on mGlu4 receptors, which could be relevant for anxiolytic and antipsychotic applications (Stankiewicz et al., 2021).

作用機序

Target of Action

Thiophene-based analogs have been studied extensively for their biological activity . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It can be inferred from the properties of thiophene-based analogs that the compound may interact with its targets to exert its effects .

Biochemical Pathways

Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The synthesis of similar compounds has been described , which could provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The synthesis of similar compounds has been described , which could provide some insights into the potential influence of environmental factors on this compound.

特性

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-25-17)16-9-5-11-26-16/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAJTFBUMFCIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)